molecular formula C17H15FN2OS2 B2369121 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1421524-17-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2369121
CAS RN: 1421524-17-5
M. Wt: 346.44
InChI Key: FFVKNMFTWVEJDV-UHFFFAOYSA-N
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Description

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as FMA, is a small molecule compound that has gained significant attention in the field of scientific research. FMA is a thiazole-based compound that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Evaluation of Anticancer Agents: A study by Evren et al. (2019) synthesized and evaluated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, including compounds similar to the one . These compounds were tested against human lung adenocarcinoma cells and showed selective cytotoxicity, suggesting potential in cancer treatment Evren et al., 2019.

Antibacterial and Antifungal Applications

  • Antibacterial Activity: The research by Lu et al. (2020) on N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising antibacterial activities against various bacterial strains, highlighting the potential of thiazole derivatives in developing new antibacterial agents Lu et al., 2020.
  • Antifungal and Apoptotic Effects: Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds and investigated their antifungal and apoptotic activities against Candida species. Some compounds exhibited potent antifungal properties and induced apoptosis in Candida cells, suggesting a novel approach for antifungal drug development Çavușoğlu et al., 2018.

properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-15(10-19-16(21)9-12-5-4-8-22-12)23-17(20-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKNMFTWVEJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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